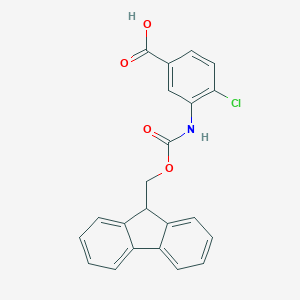

![molecular formula C44H32Cl2P2Ru B152572 ジクロロ[(R)-(+)-2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチル]ルテニウム(II) CAS No. 132071-87-5](/img/structure/B152572.png)

ジクロロ[(R)-(+)-2,2'-ビス(ジフェニルホスフィノ)-1,1'-ビナフチル]ルテニウム(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Convenient Synthesis of Anionic Dinuclear Ruthenium(II) Complexes

The study presented in the first paper outlines a practical one-pot synthesis method for anionic dinuclear ruthenium complexes with chelating diphosphine ligands, specifically focusing on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) . The synthesis involves the treatment of cationic ruthenium complexes with dialkylammonium salts, resulting in quantitative yields of the desired anionic dinuclear complexes. These complexes exhibit high activity and enantioselectivity when used as catalysts for the asymmetric hydrogenation of ketonic substrates. The molecular structure, confirmed by X-ray analysis, features a bioctahedral arrangement with hydrogen bonds between the diethylammonium cation and terminal chloro-ligands, indicating a robust and specific molecular architecture .

A Trichloro-Bridged Binuclear Ruthenium Complex

In the second paper, researchers describe the unexpected synthesis of a trichloro-bridged dinuclear Ru(II) complex when attempting to react [Ru(III)Cl(3)(tripod)] with 1,4-bis(diphenylphosphino)butane . The resulting complex, [Ru(2)Cl(3)(tripod)(2)]PF(6).C(2)H(6)O, is diamagnetic at room temperature, as indicated by its magnetic moment. The single-crystal X-ray structure determination reveals a unique geometry where two Ru atoms are bridged by three Cl atoms, and each Ru atom is coordinated to three P atoms from a tripod ligand. The Ru...Ru distance and the Cl-Ru-Cl bond angles are precisely determined, providing insight into the complex's molecular structure .

Synthesis Analysis

The synthesis methods described in both papers involve the use of ruthenium complexes and phosphine ligands to create dinuclear structures. The one-pot synthesis approach in the first paper is particularly noteworthy for its efficiency and high yield, making it a valuable method for producing catalysts for asymmetric hydrogenation reactions . The unexpected synthesis in the second paper highlights the potential for discovering new complexes during the reaction of known compounds .

Molecular Structure Analysis

The molecular structures of the complexes in both studies are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms and the geometry of the complexes. The anionic dinuclear complex in the first paper has a bioctahedral structure with specific hydrogen bonding patterns, while the trichloro-bridged dinuclear complex in the second paper features a staggered arrangement of bridging Cl atoms and an eclipsed configuration of the P(3)Ru units .

Chemical Reactions Analysis

The complexes synthesized in these studies are not only structurally interesting but also functionally significant, particularly in catalysis. The anionic dinuclear complexes from the first paper are shown to be highly active and enantioselective catalysts for the hydrogenation of ketonic substrates . This demonstrates the potential application of these complexes in industrial and pharmaceutical chemistry, where the production of enantiomerically pure compounds is crucial.

Physical and Chemical Properties Analysis

The physical properties, such as the magnetic moment of the complex in the second paper, provide additional layers of understanding of these compounds. The diamagnetic nature of the trichloro-bridged dinuclear complex suggests a low-spin state of the Ru(II) centers, which is consistent with the observed molecular structure . The chemical properties, including reactivity and catalytic performance, are exemplified by the complexes' ability to facilitate asymmetric hydrogenation with high selectivity .

科学的研究の応用

ヒドロシリル化触媒

“Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)” は、ヒドロシリル化触媒として使用されます . ヒドロシリル化は、ケイ素-水素結合を不飽和結合(炭素-炭素二重結合など)に加えるプロセスです。 この用途は、ケイ素系ポリマーや材料の合成において特に重要です .

医薬品中間体

この化合物は、医薬品中間体としても使用されます . 医薬品中間体は、医薬品有効成分の製造に使用される化合物です。 これらの中間体は、医薬品有効成分になる前に、さらに分子変化と処理が行われます .

有機金属錯体の合成

“Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)” は、有機金属錯体の合成のための出発物質として使用されます . 有機金属錯体は、触媒、材料科学、医薬品など、幅広い分野で応用されています .

生物学的応用

ルテニウム金属ベースの錯体とシッフ塩基リガンドは、生物学的応用に従来から使用されており、急速に注目を集めています . これらの用途には、抗酸化、抗がん、抗菌作用などがあります .

触媒作用

ルテニウム錯体(“Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)” を含む)は、触媒作用に使用されます . 触媒は、反応のエネルギー障壁を下げることで、化学反応の速度を高める物質です

作用機序

Target of Action

It’s known that this compound is a catalyst used in various organic chemical reactions .

Mode of Action

As a catalyst, Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) facilitates chemical reactions without being consumed in the process. It interacts with its targets by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently .

Biochemical Pathways

The specific biochemical pathways affected by Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) depend on the particular reaction it is catalyzing. For instance, it’s known to catalyze the hydrogenation of silanes , and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .

Result of Action

The result of Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)'s action is the facilitation of chemical reactions. It enables these reactions to occur more efficiently, often leading to higher yields or more selective outcomes .

特性

IUPAC Name |

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKBVMDAGDTOQB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132071-87-5, 134524-84-8 |

Source

|

| Record name | (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

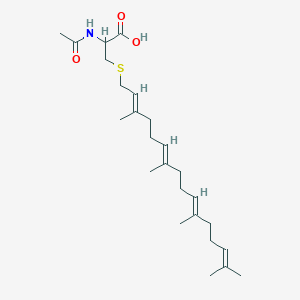

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)